2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate is a chemical compound with the molecular formula C12H12F3N3O3 and a molecular weight of 303.24 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an imidazolidinone ring, and a phenylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 3-(2-oxoimidazolidin-1-yl)phenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the imidazolidinone ring may contribute to its stability and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
2,2,2-trifluoroethyl N-phenylcarbamate: Lacks the imidazolidinone ring, which may affect its binding properties.
2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]urea: Contains a urea group instead of a carbamate, leading to different chemical reactivity.
2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]amide: The amide group alters its hydrogen bonding capabilities. The uniqueness of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c13-12(14,15)7-21-11(20)17-8-2-1-3-9(6-8)18-5-4-16-10(18)19/h1-3,6H,4-5,7H2,(H,16,19)(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVWSDTWWNTTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134508 | |
Record name | Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-00-3 | |
Record name | Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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